tert-Butyl 4-(2-Oxo-5-phenyl-1,3-oxazolidin-3-yl)piperidine-1-carboxylate

CAS No.: 521979-95-3

Cat. No.: VC2670222

Molecular Formula: C19H26N2O4

Molecular Weight: 346.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 521979-95-3 |

|---|---|

| Molecular Formula | C19H26N2O4 |

| Molecular Weight | 346.4 g/mol |

| IUPAC Name | tert-butyl 4-(2-oxo-5-phenyl-1,3-oxazolidin-3-yl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C19H26N2O4/c1-19(2,3)25-17(22)20-11-9-15(10-12-20)21-13-16(24-18(21)23)14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3 |

| Standard InChI Key | MHOLMRSMMKFXDR-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)N2CC(OC2=O)C3=CC=CC=C3 |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)N2CC(OC2=O)C3=CC=CC=C3 |

Introduction

Chemical Properties and Structure

Molecular Structure

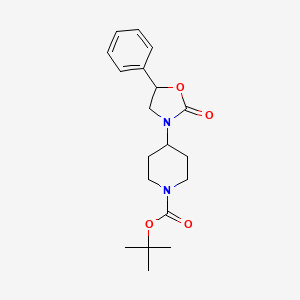

tert-Butyl 4-(2-Oxo-5-phenyl-1,3-oxazolidin-3-yl)piperidine-1-carboxylate contains several key structural elements:

-

A 1,3-oxazolidin-2-one five-membered ring with a carbonyl at the 2-position

-

A phenyl substituent at the 5-position of the oxazolidinone ring

-

A piperidine ring attached to the nitrogen at the 3-position of the oxazolidinone

-

A tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen

This arrangement creates a molecule with multiple functional groups that can participate in various chemical transformations and biological interactions.

Physical Properties

The compound's physical and chemical properties are summarized in Table 1.

Table 1. Key Physical and Chemical Properties of tert-Butyl 4-(2-Oxo-5-phenyl-1,3-oxazolidin-3-yl)piperidine-1-carboxylate

The compound's structure suggests potential for hydrogen bonding through the carbonyl groups and the presence of both hydrophilic and hydrophobic regions, which would influence its solubility profile and interactions with biological systems.

Chemical Identifiers and Database Entries

The compound is cataloged in various chemical databases and commercial inventories with identifiers that facilitate its tracking and procurement:

-

It appears in commercial catalogs from multiple suppliers including American Custom Chemicals Corporation and abcr GmbH

Synthesis and Chemical Reactions

Related Synthetic Methodologies

The synthesis of related oxazolidinone derivatives has been well-documented in the literature. For example, 5-phenyl-oxazol-2-one derivatives have been synthesized through condensation reactions of α-bromo ketones with 2,4-thiazolidinedione, followed by intramolecular cyclization . This approach could potentially be adapted for the synthesis of the 5-phenyl-oxazolidin-2-one core of the target compound.

Another approach employed for similar compounds involves the condensation of α-hydroxy ketones with potassium cyanate followed by in situ intramolecular cyclization under acidic conditions . The preparation of substituted oxazolone carboxamides bearing piperidine moieties has been achieved through multi-step syntheses involving Pd-catalyzed cross-coupling reactions and subsequent transformations .

Key Considerations in Synthesis

Several factors would likely influence the successful synthesis of tert-Butyl 4-(2-Oxo-5-phenyl-1,3-oxazolidin-3-yl)piperidine-1-carboxylate:

-

Stereochemical control at the 5-position of the oxazolidinone ring

-

Selection of appropriate reaction conditions to achieve selective N-substitution

-

Protection/deprotection strategies for the piperidine nitrogen

-

Purification methods to ensure high product purity

The relatively high price point suggests that the compound may require complex synthetic procedures or specialized starting materials, making it a high-value chemical reagent.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume